molecular formula C15H17NO2 B5140171 N-(4-sec-butylphenyl)-2-furamide

N-(4-sec-butylphenyl)-2-furamide

Cat. No. B5140171
M. Wt: 243.30 g/mol
InChI Key: XPZCULVCKWTPTD-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-furamide, also known as NBPF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBPF belongs to the class of compounds known as amides and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-2-furamide involves its binding to the TRPV1 receptor. N-(4-sec-butylphenyl)-2-furamide has been shown to bind to a specific site on the TRPV1 receptor and modulate its activity. This modulation can lead to a decrease in pain and temperature sensation.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-sec-butylphenyl)-2-furamide can inhibit the activity of the TRPV1 receptor. In vivo studies have shown that N-(4-sec-butylphenyl)-2-furamide can reduce pain and temperature sensation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-sec-butylphenyl)-2-furamide in lab experiments is its selective binding to the TRPV1 receptor. This selectivity allows for more precise modulation of the receptor's activity. However, one of the limitations of using N-(4-sec-butylphenyl)-2-furamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-2-furamide. One area of research could focus on the development of more efficient synthesis methods for N-(4-sec-butylphenyl)-2-furamide. Another area of research could focus on the identification of other potential targets for N-(4-sec-butylphenyl)-2-furamide beyond the TRPV1 receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(4-sec-butylphenyl)-2-furamide in the treatment of pain and other conditions.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process, and it has several potential applications in scientific research. N-(4-sec-butylphenyl)-2-furamide modulates the activity of the TRPV1 receptor, leading to a decrease in pain and temperature sensation. Although there are some limitations to using N-(4-sec-butylphenyl)-2-furamide in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(4-sec-butylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-sec-butylphenol with thionyl chloride to form 4-sec-butylphenyl chloride. The intermediate product is then reacted with furfurylamine to yield N-(4-sec-butylphenyl)-2-furamide. The chemical structure of N-(4-sec-butylphenyl)-2-furamide is shown below:

Scientific Research Applications

N-(4-sec-butylphenyl)-2-furamide has been found to have several potential applications in scientific research. One of the primary uses of N-(4-sec-butylphenyl)-2-furamide is as a ligand for the TRPV1 receptor. The TRPV1 receptor is a member of the transient receptor potential (TRP) family of ion channels and is involved in the regulation of pain and temperature sensation. N-(4-sec-butylphenyl)-2-furamide has been shown to selectively bind to the TRPV1 receptor and modulate its activity.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZCULVCKWTPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Sec-butylphenyl)-2-furamide

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